3-(3-Carboxy-5-fluorophenyl)-5-nitrobenzoic acid
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Overview
Description
3-(3-Carboxy-5-fluorophenyl)-5-nitrobenzoic acid is an organic compound with a complex structure that includes both carboxylic acid and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Carboxy-5-fluorophenyl)-5-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of a fluorinated benzoic acid derivative, followed by carboxylation. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and catalysts for carboxylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and carboxylation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Carboxy-5-fluorophenyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of more oxidized derivatives.
Reduction: Formation of 3-(3-Carboxy-5-aminophenyl)-5-nitrobenzoic acid.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Carboxy-5-fluorophenyl)-5-nitrobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(3-Carboxy-5-fluorophenyl)-5-nitrobenzoic acid exerts its effects depends on its chemical interactions. The carboxylic acid group can form hydrogen bonds, while the nitro group can participate in electron-withdrawing interactions. These properties make it a versatile compound for various applications, including as a ligand in coordination chemistry and as a reactive intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Carboxy-5-fluorophenyl)benzoic acid
- 3-(3-Carboxy-5-fluorophenyl)-5-fluorobenzoic acid
- 4-(3-Carboxy-5-fluorophenyl)-2-chlorobenzoic acid
Uniqueness
3-(3-Carboxy-5-fluorophenyl)-5-nitrobenzoic acid is unique due to the presence of both carboxylic acid and nitro groups, which confer distinct chemical reactivity and potential for diverse applications. Its fluorine atom also adds to its uniqueness by influencing the compound’s electronic properties and reactivity.
Properties
IUPAC Name |
3-(3-carboxy-5-fluorophenyl)-5-nitrobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO6/c15-11-3-7(1-9(4-11)13(17)18)8-2-10(14(19)20)6-12(5-8)16(21)22/h1-6H,(H,17,18)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQDVFDWNGGIOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)[N+](=O)[O-])C2=CC(=CC(=C2)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50690915 |
Source
|
Record name | 5-Fluoro-5'-nitro[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50690915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261898-31-0 |
Source
|
Record name | 5-Fluoro-5'-nitro[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50690915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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